molecular formula C15H16N2O2 B2761029 N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide CAS No. 926188-35-4

N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide

Cat. No.: B2761029
CAS No.: 926188-35-4
M. Wt: 256.305
InChI Key: IDDYRXIVYXYMFL-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide is an organic compound with a complex structure that includes both an aminomethyl group and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-(aminomethyl)aniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce amines .

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the methoxybenzamide group can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYRXIVYXYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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